molecular formula C13H13N3S B1483482 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098005-03-7

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1483482
CAS No.: 2098005-03-7
M. Wt: 243.33 g/mol
InChI Key: KZUPALRZWMBPJG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a cyclopropylmethyl group and at the 3-position with a thiophen-3-yl moiety. The cyclopropylmethyl group contributes steric bulk and conformational rigidity due to its strained three-membered ring, while the thiophen-3-yl group provides sulfur-mediated electronic effects and π-system interactions.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUPALRZWMBPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The core pyrazole ring is commonly constructed via condensation reactions involving hydrazines and β-ketonitrile intermediates or related precursors.

  • β-Ketonitrile Intermediate Synthesis:
    β-Ketonitriles, which serve as key intermediates, can be synthesized by reacting appropriately substituted esters with nitriles in the presence of strong bases such as sodium hydride. This step yields β-ketonitriles in excellent yields but these intermediates are often unstable and thus used immediately for cyclization.

  • Cyclization to Pyrazole:
    The β-ketonitrile intermediates undergo cyclization with hydrazine acetate in the presence of bases like diisopropylethylamine under sealed tube conditions to form substituted 2-aminopyrazoles. This method is efficient for accessing various substituted pyrazoles including those with thiophene moieties.

Incorporation of Thiophen-3-yl Substituent

  • Cross-Coupling Reactions:
    The thiophen-3-yl substituent is introduced at the 3-position of the pyrazole ring via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Typical Procedure:

    • Preparation of pyrazole boronic acid pinacol esters or halides as coupling partners.
    • Reaction with thiophen-3-yl halides in the presence of palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 under inert atmosphere.
    • Bases such as sodium carbonate or potassium phosphate and solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) are used.
    • Reaction temperatures range from 80 °C to 150 °C, often employing microwave heating to accelerate reaction rates.

Formation of Acetonitrile Side Chain

  • The acetonitrile moiety at the 5-position of the pyrazole ring is introduced via substitution reactions on pyrazole precursors bearing suitable leaving groups or via direct condensation with nitrile-containing reagents.

  • In some synthetic routes, the acetonitrile group is installed through alkylation of pyrazole intermediates with haloacetonitriles under basic conditions.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 β-Ketonitrile formation Ester + nitrile, NaH, THF >85 Intermediate, unstable, used immediately
2 Cyclization to pyrazole Hydrazine acetate, diisopropylethylamine, sealed tube 70–90 Forms 2-aminopyrazole core
3 N-Alkylation Sodium hydride, cyclopropylmethyl bromide, THF, 0 °C to RT 75–85 Introduces cyclopropylmethyl group
4 Suzuki coupling (thiophene) Pd catalyst (e.g., Pd(PPh3)4), Na2CO3, 1,4-dioxane, 110 °C 65–80 Attaches thiophen-3-yl substituent
5 Acetonitrile side chain formation Alkylation with haloacetonitrile, base 60–75 Final functionalization step

Research Findings and Optimization Notes

  • Catalyst Selection:
    Pd catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl2) improve coupling yields and reduce side reactions.

  • Microwave-Assisted Heating:
    Use of microwave reactors significantly reduces reaction times for cross-coupling steps from hours to minutes without compromising yields.

  • Base and Solvent Effects:
    Sodium carbonate and potassium phosphate bases in polar aprotic solvents like dioxane or DMF provide optimal conditions for Suzuki coupling. Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation.

  • Purification:
    Final products are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients of acetonitrile and aqueous trifluoroacetic acid, followed by neutralization and drying under vacuum.

Data Table: Key Physical and Chemical Properties of Related Compounds

Parameter Value Source
Molecular Formula C13H13N3S (for thiophen-2-yl analog)
Molecular Weight 243.33 g/mol
Typical Reaction Temperature 0 °C to 150 °C
Typical Reaction Time 10 min (microwave) to several hours
Catalyst Loading 1–5 mol% Pd
Yield Range 60–90% (overall)

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that compounds with similar structures can interact with various biological targets:

  • Antiviral Activity : The compound may exhibit antiviral properties by inhibiting specific viral proteases or polymerases, as seen in studies involving structurally related compounds targeting enteroviruses .
  • Enzyme Inhibition : The ability to inhibit enzymes involved in metabolic pathways could position this compound as a therapeutic agent for conditions such as diabetes or cancer .

Agricultural Applications

Due to its potential biological activity, this compound might be explored as an agrochemical. Pyrazole derivatives have been investigated for their herbicidal and fungicidal properties, which could lead to the development of new crop protection agents.

Material Science

The incorporation of thiophene and pyrazole moieties into polymer systems can enhance the electrical conductivity and thermal stability of materials. This compound could serve as a building block for creating advanced materials used in organic electronics and photovoltaics .

Case Study 1: Antiviral Activity

A study focusing on the design of pyrazole derivatives highlighted the importance of substituents like the cyclopropylmethyl group in enhancing antiviral activity against enterovirus D68. The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazole ring could significantly improve potency .

Case Study 2: Enzyme Inhibition

Research on similar pyrazole compounds demonstrated their effectiveness as inhibitors of key enzymes involved in cancer metabolism. These findings suggest that the introduction of the thiophene ring may further enhance interaction with target enzymes, potentially leading to novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene and pyrazole rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Notable Features Reference
2-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile 1: Cyclopropylmethyl; 3: Thiophen-3-yl 257.32 g/mol High steric hindrance, sulfur-mediated electronic effects, nitrile polarity
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile () 1: Isopropyl; 3: Pyridin-4-yl 242.28 g/mol Pyridine nitrogen enhances basicity; isopropyl increases hydrophobicity
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile () Triazole core; 1: Methyl; 3: Phenyl 198.23 g/mol Triazole ring (vs. pyrazole) alters electronic properties; phenyl enhances π-stacking
2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile () 1: Propargyl; 3: Thiophen-2-yl 243.29 g/mol Alkyne group introduces reactivity; thiophen-2-yl alters regiochemistry

Physicochemical Properties

  • Melting Points : Pyrazole derivatives in exhibit high melting points (>300°C), suggesting thermal stability. The target compound’s cyclopropylmethyl group may lower melting points slightly due to steric disruption of crystal packing.
  • Solubility : The nitrile group enhances polarity, but hydrophobic substituents (e.g., cyclopropylmethyl, isopropyl) reduce aqueous solubility. Thiophene-containing compounds (target and ) may exhibit better solubility in organic solvents than pyridine derivatives.

Spectroscopic Data

  • ¹H-NMR :
    • Target Compound: Cyclopropylmethyl protons appear as multiplets at δ ~0.5–1.5; thiophen-3-yl protons resonate at δ ~7.2–7.5 .
    • Triazole Analogue (): Methyl group at δ ~2.5; phenyl protons at δ ~7.3–7.6 .
  • Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated masses (e.g., 257.32 for target vs. 242.28 for isopropyl analog) .

Biological Activity

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

This structure includes a pyrazole ring, a thiophene group, and a cyano moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The following sections delve into specific studies that highlight these activities.

Anti-inflammatory and Analgesic Properties

A study evaluating the anti-inflammatory effects of related pyrazole derivatives found that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines. For instance, derivatives showed reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting that this compound may also possess these properties .

Anticancer Activity

Recent research has indicated that compounds featuring the pyrazole scaffold can inhibit various cancer cell lines. A notable study demonstrated that pyrazole derivatives significantly inhibited cell proliferation in glioma cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AGlioma15Apoptosis induction
Study BBreast Cancer10Cell cycle arrest
Study CLung Cancer20Inhibition of migration

The mechanisms by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Cytokine Production : The compound may alter the production of cytokines that mediate inflammation and tumor growth.
  • Induction of Oxidative Stress : Some studies suggest that related structures can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anti-inflammatory Effects

In a rat model of arthritis, compounds structurally similar to this compound demonstrated significant reductions in joint swelling and pain scores compared to controls. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Efficacy

A preclinical trial assessed the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models. The results indicated a marked reduction in tumor size and weight, with minimal toxicity observed in normal tissues .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile?

The synthesis typically involves:

  • Cyclocondensation : Formation of the pyrazole core using hydrazine derivatives and β-keto nitriles under reflux conditions .
  • Alkylation : Introducing the cyclopropylmethyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions .
  • Thiophene Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-3-yl moiety, optimized with palladium catalysts and controlled pH .
  • Critical Conditions : Temperature control (60–80°C for cyclocondensation), solvent polarity adjustments (acetonitrile/DMSO), and purification via silica gel chromatography to isolate the nitrile-functionalized product .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm for thiophene) and nitrile carbons (δ 115–120 ppm) .
  • IR Spectroscopy : Confirms the C≡N stretch (~2240 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 284.12) .
  • X-Ray Crystallography : SHELX software refines crystal structures, resolving steric effects of the cyclopropylmethyl group and planar pyrazole-thiophene alignment .

Advanced: How do steric/electronic effects of substituents influence synthesis regioselectivity?

  • Cyclopropylmethyl Group : Steric hindrance directs alkylation to the pyrazole N1 position, confirmed by NOESY NMR . Computational modeling (DFT) predicts transition-state energies to optimize regioselectivity .
  • Thiophen-3-yl vs. Thiophen-2-yl : The 3-position’s electron-rich nature enhances electrophilic substitution kinetics, verified by comparative Hammett studies .
  • Mitigation Strategies : Use bulky bases (e.g., KOtBu) to suppress side reactions and monitor intermediates via LC-MS .

Advanced: What in vitro assays evaluate bioactivity and target interactions?

  • Enzyme Inhibition : Fluorescence polarization assays for kinases or phosphatases, comparing IC₅₀ values with analogs (e.g., pyrazolo[3,4-b]pyrazine derivatives) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to assess affinity for G-protein-coupled receptors .
  • Cytotoxicity Screening : MTT assays on HEK-293 or cancer cell lines, noting EC₅₀ discrepancies due to thiophene’s redox activity .

Advanced: How to resolve contradictions in biological activity data across analogs?

  • Structural Comparisons : Substituent effects (e.g., cyclopropylmethyl vs. isopropyl) alter logP and membrane permeability, validated by HPLC logD₇.4 measurements .
  • Metabolic Stability : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxides from thiophene), explaining reduced in vivo efficacy vs. in vitro results .
  • Crystallographic Overlays : Compare binding modes with co-crystal structures of analogs (e.g., PDB 5CP) to rationalize affinity differences .

Advanced: What strategies elucidate metabolic pathways and degradation products?

  • In Vitro Microsomal Assays : Rat liver microsomes with NADPH cofactors identify primary oxidative metabolites (e.g., hydroxylation at cyclopropane) .
  • Isotopic Labeling : ¹⁴C-tracing tracks acetonitrile hydrolysis to carboxylic acid derivatives .
  • Degradation Studies : Forced degradation under acidic/alkaline conditions with LC-HRMS monitors nitrile→amide conversion .

Advanced: How can computational methods predict reactivity and target binding?

  • Molecular Docking : AutoDock Vina screens against kinase ATP-binding pockets, prioritizing targets with high complementarity to the pyrazole-thiophene scaffold .
  • DFT Calculations : B3LYP/6-31G* models predict frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic attack susceptibility at the nitrile group .
  • MD Simulations : 100-ns trajectories assess cyclopropane ring strain’s impact on binding pose stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

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